3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Overview
Description
3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H7BrN2O2S·HCl and a molecular weight of 311.59 g/mol. This compound is characterized by its bromoimidazo[2,1-b]thiazol core structure, which is a type of heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiazoles and aldehydes or ketones.
Bromination: The imidazo[2,1-b]thiazole core is then brominated at the 2-position using brominating agents like N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a suitable solvent.
Attachment of the Propanoic Acid Group: The propanoic acid group is introduced through a carboxylation reaction, often using reagents like carbon monoxide and a suitable catalyst.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treating it with hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine position, using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in an aqueous medium at room temperature.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF at low temperatures.
Substitution: NaN3, KI, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or iodides.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromoimidazo[2,1-b]thiazol core structure may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid: Similar core structure but without the propanoic acid group.
(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride: Similar core structure but with a different substituent.
Uniqueness: 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is unique due to its specific combination of the bromoimidazo[2,1-b]thiazol core and the propanoic acid group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S.ClH/c9-6-4-11-3-5(1-2-7(12)13)10-8(11)14-6;/h3-4H,1-2H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDHBXXAOXPFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Br)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670272 | |
Record name | 3-(2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-80-3 | |
Record name | 3-(2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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